[1-(2-Bromo-phenyl)-cyclopropyl]-methanol
Overview
Description
Synthesis Analysis
The synthesis of various cyclopropyl methyl bromide derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N has been reported . A multistep synthesis involving a Friedel Crafts acylation, a conversion from the acyl group to an alkane, and a nitration has also been suggested .Physical and Chemical Properties Analysis
“[1-(2-Bromo-phenyl)-cyclopropyl]-methanol” has a molecular formula of C10H11BrO and a molecular weight of 227.1 g/mol. Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Reaction Behavior and Synthetic Applications
The study by Honda et al. (2009) delves into the reaction behavior of cyclopropylmethyl cations derived from 1-phenylselenocyclopropylmethanols with acids. It reveals the production of homoallylic ethers, ring-enlargement products, and ring-opening products, demonstrating the compound's versatility in synthetic organic chemistry (Honda et al., 2009).
Mechanistic Insights into Radical Cations
Bietti et al. (2006) conducted a product and time-resolved kinetic study on the reactivity of radical cations generated from cyclopropyl(4-methoxyphenyl)phenylmethanol. The study provides valuable insights into the mechanisms of oxygen acidity and the competition between O-neophyl shift and C-cyclopropyl beta-scission, enriching our understanding of cyclopropyl methanol derivatives' reactivity (Bietti et al., 2006).
Antitubercular Activities
A notable application in medicinal chemistry is the synthesis and optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols. Compounds from this series have shown promising minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, showcasing the potential of [1-(2-Bromo-phenyl)-cyclopropyl]-methanol derivatives as antitubercular agents (Bisht et al., 2010).
Halohydrofurans Synthesis
Mothe et al. (2011) described a one-pot, two-step method for efficiently preparing 3-halohydrofurans by catalyzed hydroxylation/halocyclization of cyclopropyl methanols. This study highlights the compound's role in generating structurally diverse and functionalized molecules, beneficial for various synthetic applications (Mothe et al., 2011).
Combinatorial Chemistry Scaffold
Grover et al. (2004) developed an efficient, high-yielding one-pot synthesis of 4-substituted cyclopropyl phenyl methanones bound to RAM and WANG resins. This approach uses the compound as a combinatorial scaffold, underlining its importance in the generation of alicyclic compounds for combinatorial chemistry (Grover et al., 2004).
Safety and Hazards
The safety data sheet for a similar compound, 1-Bromo-2-propanol, indicates that it is flammable and can cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Many compounds target proteins, enzymes, or receptors in the body. For example, bromfenac, a bromine-containing compound, is thought to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2 .
Mode of Action
The compound could interact with its targets through various mechanisms. For instance, benzene derivatives can undergo electrophilic aromatic substitution, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . They can also undergo nucleophilic reactions, with the nucleophile adding to the aromatic ring and a halide anion leaving the negatively charged intermediate .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For instance, blocking prostaglandin synthesis could impact inflammation and pain signaling pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, blocking prostaglandin synthesis could reduce inflammation and pain .
Properties
IUPAC Name |
[1-(2-bromophenyl)cyclopropyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJQASZJHHURQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-19-4 | |
Record name | [1-(2-bromophenyl)cyclopropyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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